molecular formula C21H8F20O3S2 B238299 3-Hydroxy-15-keto-chol-8(14)-en-24-oic acid CAS No. 136320-56-4

3-Hydroxy-15-keto-chol-8(14)-en-24-oic acid

Cat. No. B238299
CAS RN: 136320-56-4
M. Wt: 388.5 g/mol
InChI Key: NNAVJINCKJAUPF-TYSIGZIMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Hydroxy-15-keto-chol-8(14)-en-24-oic acid, commonly known as lithocholic acid (LCA), is a secondary bile acid produced in the liver by the oxidation of cholic acid. It is a potent biological molecule that plays a crucial role in various physiological processes and has significant implications in biochemical research.

Mechanism of Action

3-Hydroxy-15-keto-chol-8(14)-en-24-oic acid exerts its biological effects through multiple mechanisms, including activation of nuclear receptors, modulation of signaling pathways, and regulation of gene expression. It has been shown to activate the farnesoid X receptor (FXR) and the pregnane X receptor (PXR), which are involved in the regulation of bile acid metabolism and detoxification.
Biochemical and Physiological Effects:
This compound has been shown to modulate the gut microbiome, which plays a crucial role in various physiological processes, including digestion, metabolism, and immune function. It has also been shown to regulate lipid metabolism, glucose homeostasis, and insulin sensitivity.

Advantages and Limitations for Lab Experiments

3-Hydroxy-15-keto-chol-8(14)-en-24-oic acid is a potent biological molecule that can be used in various lab experiments to study its effects on different physiological processes. However, its use in lab experiments is limited by its toxicity and potential side effects.

Future Directions

Further research is needed to fully understand the molecular mechanisms underlying the biological effects of 3-Hydroxy-15-keto-chol-8(14)-en-24-oic acid. Future studies should focus on the development of novel therapeutic strategies targeting this compound and its downstream signaling pathways for the treatment of various diseases. Additionally, the use of this compound as a biomarker for disease diagnosis and prognosis should be explored.

Synthesis Methods

3-Hydroxy-15-keto-chol-8(14)-en-24-oic acid can be synthesized from cholic acid through a series of enzymatic reactions. The process involves the oxidation of the 7α-hydroxyl group of cholic acid to form 7-keto-cholic acid, which is then further oxidized to form this compound.

Scientific Research Applications

3-Hydroxy-15-keto-chol-8(14)-en-24-oic acid has been extensively studied for its potential therapeutic applications in various diseases, including liver diseases, colon cancer, and metabolic disorders. It has been shown to possess anti-inflammatory, anti-tumor, and anti-proliferative properties.

properties

CAS RN

136320-56-4

Molecular Formula

C21H8F20O3S2

Molecular Weight

388.5 g/mol

IUPAC Name

(4R)-4-[(9R,10S,13R,17R)-3-hydroxy-10,13-dimethyl-15-oxo-1,2,3,4,5,6,7,9,11,12,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid

InChI

InChI=1S/C24H36O4/c1-14(4-7-21(27)28)19-13-20(26)22-17-6-5-15-12-16(25)8-10-23(15,2)18(17)9-11-24(19,22)3/h14-16,18-19,25H,4-13H2,1-3H3,(H,27,28)/t14-,15?,16?,18+,19-,23+,24-/m1/s1

InChI Key

NNAVJINCKJAUPF-TYSIGZIMSA-N

Isomeric SMILES

C[C@H](CCC(=O)O)[C@H]1CC(=O)C2=C3CCC4CC(CC[C@@]4([C@H]3CC[C@]12C)C)O

SMILES

CC(CCC(=O)O)C1CC(=O)C2=C3CCC4CC(CCC4(C3CCC12C)C)O

Canonical SMILES

CC(CCC(=O)O)C1CC(=O)C2=C3CCC4CC(CCC4(C3CCC12C)C)O

synonyms

3 beta-hydroxy-15-keto-5 alpha-chol-8(14)-en-24-oic acid
3-hydroxy-15-keto-chol-8(14)-en-24-oic acid
3-hydroxy-15-oxo-chol-8(14)-en-24-oic acid
HKD8(14)C24A

Origin of Product

United States

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